Chloraprep

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

74194-72-2 |

|---|---|

Molecular Formula |

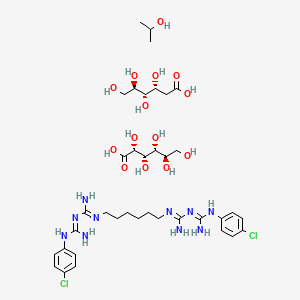

C37H62Cl2N10O14 |

Molecular Weight |

941.8 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;propan-2-ol;(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C22H30Cl2N10.C6H12O7.C6H12O6.C3H8O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-1-2(8)3(9)4(10)5(11)6(12)13;7-2-4(9)6(12)3(8)1-5(10)11;1-3(2)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2-5,7-11H,1H2,(H,12,13);3-4,6-9,12H,1-2H2,(H,10,11);3-4H,1-2H3/t;2-,3-,4+,5-;3-,4-,6+;/m.11./s1 |

InChI Key |

NVLOJMREADOIJY-ZHOPZBLYSA-N |

Isomeric SMILES |

CC(O)C.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(C(=O)O)[C@@H](O)[C@H](O)[C@H](O)CO.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |

Canonical SMILES |

CC(C)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(CO)O)O)O)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Historical and Theoretical Frameworks of Antiseptic Science

Evolution of Antimicrobial Concepts

The concept of preventing infection through antimicrobial means developed gradually, challenging long-held beliefs about the origins of disease.

Foundations of Germ Theory and Early Disinfection Principles

For centuries, explanations for disease were often based on miasma theory, which attributed illnesses to "bad air." The shift towards understanding diseases as being caused by invisible living organisms marked a pivotal change.

Contributions of Louis Pasteur to Microbial Etiology

Louis Pasteur, a French chemist and microbiologist, was a central figure in establishing the germ theory of disease. His work in the mid-19th century demonstrated that microorganisms were responsible for fermentation and putrefaction britannica.comebsco.com. Through experiments, notably using swan-necked flasks, Pasteur showed that sterile broths remained free of microbial growth unless exposed to airborne particles, effectively disproving the theory of spontaneous generation microbenotes.comtxst.edu. This provided strong evidence that microorganisms from the environment cause spoilage and, by extension, could cause disease ebsco.comtaylorandfrancis.com. Pasteur's findings laid the theoretical groundwork for the idea that specific microorganisms cause specific infectious diseases txst.eduanswersingenesis.orgbritannica.com.

Role of Ignaz Semmelweis in Infection Control

Working in Vienna General Hospital in the mid-1840s, the Hungarian physician Ignaz Semmelweis made a critical observation regarding the high mortality rate from puerperal fever (childbed fever) in the ward attended by doctors and medical students compared to the adjacent midwife-run ward wikipedia.orgglobalhandwashing.orglblaw.co.uk. He hypothesized that "cadaverous particles" from autopsies, carried on the hands of doctors and students, were causing the fever in new mothers globalhandwashing.orglblaw.co.uknpr.org. Semmelweis implemented a policy requiring handwashing with a chlorinated lime solution, which dramatically reduced the mortality rate wikipedia.orgglobalhandwashing.orglblaw.co.uknpr.org. Although he lacked a theoretical explanation based on germ theory (which was not yet widely accepted), his empirical evidence strongly supported the principle of hand hygiene in preventing infection wikipedia.orgglobalhandwashing.orgyoutube.com. Despite the clear results, his ideas faced resistance and were not immediately widely adopted wikipedia.orglblaw.co.uknpr.org.

Joseph Lister's Pioneering Work in Surgical Antisepsis

Inspired by Pasteur's germ theory, the British surgeon Joseph Lister sought to apply these principles to prevent infections in surgical wounds sciencemuseum.org.uknih.govwikipedia.orgresearchgate.net. In the mid-1860s, post-operative infections like sepsis and gangrene were common and often fatal nih.govwikipedia.orgrcseng.ac.uk. Lister hypothesized that microorganisms entering wounds from the air or on instruments and hands were the cause answersingenesis.orgnih.gov.

Introduction of Carbolic Acid in Medical Practice

Lister decided to use a chemical barrier to kill or prevent germs from reaching the wound sciencemuseum.org.uk. He chose carbolic acid (phenol), which was known for its use in treating sewage and reducing odors sciencemuseum.org.uksavemyexams.com. Starting in 1865, Lister began applying carbolic acid to dressings for compound fractures and later used it to spray the air in the operating room, disinfect instruments, and for hand washes sciencemuseum.org.uknih.govwikipedia.orgrcseng.ac.uk. His methods significantly reduced the incidence of surgical infections and mortality rates in his patients rcseng.ac.ukjameslindlibrary.org. Although the use of carbolic acid had drawbacks, such as being unpleasant and irritating sciencemuseum.org.uksavemyexams.com, its introduction marked a revolutionary step in surgical practice by demonstrating the effectiveness of chemical antiseptics based on the understanding of microbial action sciencemuseum.org.uknih.govwikipedia.orgjameslindlibrary.orgnih.gov.

Transition from Antisepsis to Asepsis Paradigms

While Lister's antiseptic techniques aimed to destroy germs present in the surgical field, the subsequent evolution of infection control led to the development of asepsis. Asepsis focuses on creating and maintaining a sterile environment, free from microorganisms, rather than just killing those present sciencemuseum.org.ukwikipedia.org. This transition was influenced by further advancements in bacteriology, particularly the work of Robert Koch, who developed methods for sterilisation using heat sciencemuseum.org.uk. By the 1890s, the focus began to shift towards preventing the entry of all microorganisms into the surgical site through rigorous sterilization of instruments, gowns, and the creation of sterile fields, often combining hygienic practices with antiseptic measures sciencemuseum.org.ukresearchgate.netwikipedia.orgnih.gov. Aseptic techniques aimed for a germ-free state, representing a progression from merely reducing microbial load through antisepsis sciencemuseum.org.ukwikipedia.org.

Emergence of Modern Antiseptic Agents

The development of modern antiseptic agents marked a significant advancement in infection control, moving beyond earlier, less targeted methods. This era saw the introduction of compounds with a more profound understanding of their effects on microorganisms.

Development of Chlorhexidine (B1668724) in the Mid-20th Century

Chlorhexidine, a bisbiguanide compound, was developed in the United Kingdom by Imperial Chemical Industries in the early 1950s during research into anti-malarial agents. nih.govdrugbank.comchlorhexidinefacts.comteleflex.com It was first commercially introduced in the UK in 1954 as a disinfectant and topical antiseptic. chlorhexidinefacts.comteleflex.combris.ac.uk Its potential as an oral agent was recognized in 1976 due to its ability to inhibit plaque formation. chlorhexidinefacts.combris.ac.ukscielo.br Chlorhexidine was subsequently introduced into the United States in the 1970s. nih.govdrugbank.comchlorhexidinefacts.comteleflex.com The structure of chlorhexidine is based on two molecules of proguanil, an antimalarial drug, linked by a hexamethylenediamine (B150038) spacer. bris.ac.uk

General Principles of Antimicrobial Action for Topical Agents

Topical antimicrobial agents, such as those found in Chloraprep, exert their effects through various mechanisms to inhibit or kill microorganisms on living tissue. woundsinternational.comreddit.com

Concepts of Bacteriostasis and Bactericidal Activity

Antimicrobial agents can be classified based on their effect on bacterial growth. Bacteriostatic agents inhibit the growth and reproduction of bacteria, while bactericidal agents directly kill bacteria. woundsinternational.comreddit.comchlorhexidinefacts.comlibretexts.org The effect of an antimicrobial agent can sometimes be concentration-dependent. For example, chlorhexidine is bacteriostatic at lower concentrations (0.02%-0.06%) and bactericidal at higher concentrations (>0.12%). nih.govwoundsinternational.comchlorhexidinefacts.comeuropeanreview.orgdroracle.ai At low concentrations, chlorhexidine affects the osmotic balance of the bacterial cell, leading to the release of low-weight molecules. europeanreview.org At higher concentrations, it causes damage to the cell membrane, leading to leakage of intracellular components and coagulation of cytoplasmic proteins, ultimately resulting in cell death. nih.govdrugbank.comchlorhexidinefacts.comeuropeanreview.orgdroracle.ainih.govpatsnap.com

Chemical Biology and Mechanistic Elucidation of Antimicrobial Action for Chloraprep Components

Chlorhexidine (B1668724) Gluconate (CHG): Molecular and Cellular Mechanisms

Chlorhexidine (CHX) is a bis-biguanide antiseptic that is dicationic at physiological pH due to positive charges on either side of its hexamethylene bridge. ijrhas.comnih.gov This cationic nature is fundamental to its interaction with negatively charged components of microbial cells. ijrhas.comnih.govnih.govdrugbank.compatsnap.com Chlorhexidine's antimicrobial effects are concentration-dependent, acting as bacteriostatic at lower concentrations and bactericidal at higher concentrations. nih.govdrugbank.comfrontiersin.orgchlorhexidinefacts.comsunstargum.comresearchgate.netrjor.ro

Interactions with Microbial Cell Envelopes

The primary target of chlorhexidine's antimicrobial action is the microbial cell membrane. nih.govdrugbank.compatsnap.comfrontiersin.orgchlorhexidinefacts.comsunstargum.comresearchgate.netrjor.romdpi.com Its interaction with the cell envelope leads to disruption of membrane integrity and function. nih.govdrugbank.compatsnap.comfrontiersin.orgchlorhexidinefacts.comsunstargum.comresearchgate.netrjor.romdpi.com

Electrostatic Binding to Negatively Charged Membrane Components (e.g., Phospholipids (B1166683), Lipopolysaccharides)

Chlorhexidine, being positively charged, is strongly attracted to and binds with negatively charged components on the surface of microbial cells. ijrhas.comnih.govnih.govdrugbank.compatsnap.comchlorhexidinefacts.comsunstargum.com In bacteria, these negatively charged components include phospholipids in the cytoplasmic membrane and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.govnih.govpatsnap.comfrontiersin.orgbiorxiv.org This electrostatic interaction is a crucial initial step in the mechanism of action. nih.govnih.gov CHX can bridge between pairs of phospholipid headgroups and displace associated divalent cations like Mg²⁺ and Ca²⁺ that help stabilize the membrane. frontiersin.orgnih.gov Studies using model membranes mimicking Gram-negative bacteria have shown a negative surface charge due to phospholipids and LPS rich in phosphate (B84403) groups, which interact with cationic CHX. nih.gov Research indicates that CHX binds more strongly with increased charge disparity on the bacterial membrane. biorxiv.org While CHX interacts with LPS, studies suggest it may bind to the heptose moiety in the LPS sugar region and not penetrate further into the outer membrane. biorxiv.org

Disruption of Membrane Integrity and Permeability Alterations

Binding of chlorhexidine to the microbial cell membrane disrupts its integrity. nih.govdrugbank.compatsnap.comfrontiersin.orgchlorhexidinefacts.comsunstargum.comresearchgate.netrjor.romdpi.com This disruption leads to increased permeability of the cell membrane. nih.govresearchgate.netmdpi.compatsnap.comresearchgate.net At lower concentrations, CHX affects membrane integrity and the function of membrane-bound enzymes. frontiersin.orgrjor.ronih.gov This alteration in permeability is detrimental to the cell as it compromises its ability to maintain homeostasis. patsnap.compatsnap.com Research using flow cytometry has demonstrated increased membrane permeability in Enterococcus faecalis after incubation with CHX, indicated by increased uptake of propidium (B1200493) iodide. mdpi.com Studies also show that CHX treatment leads to a dose-dependent decrease in membrane staining by Nile Red, suggesting changes in membrane characteristics. mdpi.com Molecular simulations indicate that CHX can facilitate pore formation by thinning the membrane and accumulating at water defects. mdpi.com

Leakage of Intracellular Low-Molecular-Weight Components (e.g., Potassium Ions)

The increased membrane permeability caused by chlorhexidine allows for the leakage of essential intracellular components, particularly low-molecular-weight substances. nih.govdrugbank.compatsnap.comfrontiersin.orgrjor.ropatsnap.comscielo.br At low concentrations, this leakage includes potassium ions and phosphate. nih.govdrugbank.comnih.govscielo.br The loss of these vital components disrupts the cell's metabolic activity and osmoregulation, contributing to cell death. frontiersin.orgnih.govnih.gov This leakage of intracellular material is a described mechanism of CHX's antibacterial action. frontiersin.orgrjor.ro

Precipitation and Coagulation of Cytoplasmic Contents at Elevated Concentrations

At higher concentrations, chlorhexidine penetrates the cell membrane and causes more extensive damage. nih.govnih.govpatsnap.comscielo.br This leads to the coagulation and precipitation of cytoplasmic contents, including proteins and nucleic acids. nih.govnih.govdrugbank.comfrontiersin.orgrjor.romdpi.comresearchgate.netscielo.br This precipitation is thought to be caused by the formation of phosphate compounds with intracellular components. nih.govnih.govresearchgate.net This widespread disruption and coagulation of the cytoplasm at elevated concentrations results in rapid cell death, contributing to the bactericidal effect of CHX. drugbank.compatsnap.comscielo.br Studies on Streptococcus mutans have shown that chlorhexidine preferably precipitated acidic cytoplasmic proteins. nih.gov

Spectrum of In Vitro Antimicrobial Activity

Chlorhexidine is a broad-spectrum biocide effective against a wide range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and some viruses. nih.govnih.govdrugbank.comchlorhexidinefacts.comsunstargum.comresearchgate.netnih.goveuropeanreview.orgresearchgate.net Its activity can be bacteriostatic or bactericidal depending on the concentration used. nih.govdrugbank.comfrontiersin.orgchlorhexidinefacts.comsunstargum.comresearchgate.netrjor.ro

CHX is generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.goveuropeanreview.org This is partly attributed to the outer membrane of Gram-negative bacteria, which can act as a permeability barrier. nih.govfrontiersin.org For instance, cationic CHX molecules might be "locked up" in the outer membrane through interactions with negatively charged LPS. frontiersin.org However, CHX is still effective against a broad range of Gram-negative species. chlorhexidinefacts.comeuropeanreview.orgresearchgate.net

CHX also exhibits activity against fungi, including yeasts like Candida albicans and dermatophytes. nih.govnih.govchlorhexidinefacts.comsunstargum.comresearchgate.netnih.goveuropeanreview.orgresearchgate.net While fungi can be inhibited by relatively low concentrations, they may be less susceptible at higher concentrations compared to bacteria. nih.gov Studies have shown CHX to have broad fungicidal activity against Fusarium species. nih.gov

Regarding viruses, CHX has shown good antiviral activity against lipid-enveloped viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Cytomegalovirus in vitro. nih.govchlorhexidinefacts.comresearchgate.net However, it has significantly less activity against non-enveloped viruses like Rotavirus and Poliovirus. nih.govresearchgate.net Findings on its effectiveness against SARS-CoV-2 have been conflicting. nih.gov

Data on Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) illustrate the in vitro potency of chlorhexidine against various pathogens. For example, studies on Enterococcus faecalis have reported MICs ranging from 0.5 to 8 mg/L and MBCs from 4 to 64 mg/L. asm.org MIC values for Staphylococcus aureus (MRSA and MSSA) have been reported, with MIC90 values of 16 µg/mL for MRSA and 8 µg/mL for MSSA in one study. researchgate.net Another study found MICs for various hospital isolates, noting that Pseudomonas aeruginosa and Stenotrophomonas maltophilia were less susceptible. tubitak.gov.tr

Interactive Data Table: In Vitro Susceptibility to Chlorhexidine Gluconate (Examples)

| Microorganism | MIC Range (µg/mL or mg/L) | MBC Range (µg/mL or mg/L) | Notes | Source |

| Enterococcus faecalis | 0.5 - 8 mg/L | 4 - 64 mg/L | Concentration-dependent inhibition observed | asm.org |

| Staphylococcus aureus | 0.5 - 128 µg/mL | Not specified | MIC90: 16 µg/mL (MRSA), 8 µg/mL (MSSA) | researchgate.net |

| Pseudomonas aeruginosa | Less susceptible | Varies | Less susceptible compared to other species | tubitak.gov.tr |

| Stenotrophomonas maltophilia | Less susceptible | Varies | Less susceptible compared to other species | tubitak.gov.tr |

| Fusarium species | 8 - 32 mg/L | Fungicidal activity | Broad fungicidal activity observed | nih.gov |

Note: MIC and MBC values can vary depending on the specific strain, test method, and study conditions.

Gram-Positive Bacterial Susceptibility

Chlorhexidine is highly effective against Gram-positive bacteria. patsnap.comwikipedia.orgnih.goveuropeanreview.orgchlorhexidinefacts.comdroracle.aikaya.inmolnlycke.co.uksmilesonic.commolnlycke.co.ukhpra.iebasicmedicalkey.com The positively charged chlorhexidine molecule is strongly attracted to and binds to the negatively charged sites on the Gram-positive bacterial cell wall, which are rich in teichoic acids. wikipedia.orgscielo.brchlorhexidinefacts.com This binding disrupts the integrity of the cell wall and interferes with osmotic balance. wikipedia.orgchlorhexidinefacts.com

At low concentrations, chlorhexidine exhibits a bacteriostatic effect, inhibiting bacterial growth by causing leakage of low-molecular-weight cellular components and inhibiting membrane-bound enzymes. wikipedia.orgnih.goveuropeanreview.orgdroracle.ai At higher concentrations, it becomes bactericidal. wikipedia.orgeuropeanreview.orgdroracle.ai The molecule penetrates the damaged cell wall and interacts with the cytoplasmic membrane. patsnap.comchlorhexidinefacts.com This interaction destabilizes the membrane, leading to increased permeability and the leakage of intracellular contents, including nucleotides. patsnap.comwikipedia.orgeuropeanreview.orgchlorhexidinefacts.combasicmedicalkey.comtermedia.pl High concentrations can also cause the cytoplasm to congeal or solidify, resulting in cell death. chlorhexidinefacts.com In vitro studies have demonstrated that chlorhexidine can achieve a rapid kill, inactivating nearly 100% of Gram-positive bacteria within 30 seconds of application. chlorhexidinefacts.com

Gram-Negative Bacterial Susceptibility

Chlorhexidine is also effective against Gram-negative bacteria, although its activity is generally considered to be less pronounced compared to Gram-positive species. patsnap.comwikipedia.orgnih.goveuropeanreview.orgchlorhexidinefacts.comdroracle.aikaya.inmolnlycke.co.uksmilesonic.commolnlycke.co.ukhpra.iebasicmedicalkey.com This reduced susceptibility is partly attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as an additional barrier. nih.gov

The mechanism of action in Gram-negative bacteria involves the binding of cationic chlorhexidine to negatively charged components of the outer membrane, such as lipopolysaccharides. patsnap.comnih.govscielo.br This binding disrupts the outer membrane, allowing chlorhexidine to reach the cytoplasmic membrane. Similar to Gram-positive bacteria, interaction with the cytoplasmic membrane leads to increased permeability, leakage of intracellular components, and ultimately cell death, particularly at higher concentrations. patsnap.comwikipedia.orgnih.govchlorhexidinefacts.com

Studies have shown heterogeneous susceptibility among different Gram-negative bacterial species, with a significant proportion of isolates requiring higher minimum inhibitory concentrations (MICs) for effective inhibition compared to Gram-positive bacteria. ajol.info Mechanisms such as efflux pumps can contribute to reduced susceptibility in Gram-negative bacteria. jmatonline.comreflectionsipc.comoup.com

Antifungal Activity

Chlorhexidine demonstrates activity against various fungi, including yeasts and dermatophytes. nih.goveuropeanreview.orgchlorhexidinefacts.comdroracle.aikaya.inmolnlycke.co.uksmilesonic.commolnlycke.co.ukhpra.ietermedia.plrevodontolunesp.com.brhibiclens.comtandfonline.comnih.gov The antifungal mechanism is believed to be similar to its antibacterial action. chlorhexidinefacts.comrevodontolunesp.com.brtandfonline.comnih.gov Chlorhexidine is rapidly taken up by fungal cells, impairing the integrity of the cell wall and plasma membrane. chlorhexidinefacts.comrevodontolunesp.com.brtandfonline.com This disruption leads to the leakage of cytoplasmic components and cell death. chlorhexidinefacts.comrevodontolunesp.com.brtandfonline.comnih.gov Chlorhexidine has also been shown to inhibit the adhesion of Candida species to surfaces. revodontolunesp.com.br While effective, its activity against certain fungal species might be less potent compared to some other antifungal agents. nih.gov

Antiviral Activity (e.g., Lipid-Enveloped Viruses)

Chlorhexidine exhibits antiviral activity against certain viruses, particularly those with a lipid envelope. patsnap.comdroracle.aimolnlycke.co.uksmilesonic.commolnlycke.co.ukhpra.iebasicmedicalkey.comtermedia.pltandfonline.comnih.govnih.govresearchgate.netplos.orgresearchgate.netgeneesmiddeleninformatiebank.nl This includes viruses such as herpes simplex virus (HSV-1), influenza A virus, HIV, and cytomegalovirus. smilesonic.combasicmedicalkey.comnih.govplos.orgresearchgate.net The proposed mechanism of action against enveloped viruses involves the disruption of the viral lipid envelope by chlorhexidine. tandfonline.comnih.govresearchgate.netplos.org

Research suggests that chlorhexidine may bind more favorably to the lipid composition of viral membranes compared to host plasma membranes. nih.govresearchgate.net This preferential binding and insertion into the viral membrane can lead to thinning of the lipid bilayer and facilitation of pore formation, contributing to viral inactivation. nih.govresearchgate.net Chlorhexidine generally shows limited activity against small, non-enveloped viruses. basicmedicalkey.comtermedia.pl Studies have also explored the efficacy of chlorhexidine against SARS-CoV-2, suggesting potential virucidal activity through destabilization of the viral lipid envelope, although in vitro results can vary. nih.govnih.govresearchgate.netplos.org

Relative Inactivity Against Mycobacteria and Bacterial Spores

Chlorhexidine demonstrates relatively low activity against mycobacteria hpra.iegeneesmiddeleninformatiebank.nl. Furthermore, it is generally considered inactive against bacterial spores at typical room temperatures. molnlycke.co.ukmolnlycke.co.ukhpra.iebasicmedicalkey.comtermedia.plgeneesmiddeleninformatiebank.nlnih.gov While it may inhibit the germination of spores, this effect is reversible. basicmedicalkey.comnih.gov Higher temperatures may be required to achieve sporicidal activity. molnlycke.co.ukbasicmedicalkey.comtermedia.pl This limited efficacy against spores and mycobacteria is a key consideration when selecting antiseptics for specific applications.

Substantivity Phenomenon and Persistent Activity

A significant characteristic of chlorhexidine is its substantivity, which refers to its ability to bind to the stratum corneum and other tissue proteins and remain on the skin or mucous membranes for an extended period. patsnap.comchlorhexidinefacts.comdroracle.aikaya.insmilesonic.commolnlycke.co.ukhpra.iehibiclens.comtandfonline.comnih.govresearchgate.netasm.orgnih.govfda.gov This binding creates a reservoir of the active compound. kaya.inhibiclens.com

The substantivity of chlorhexidine leads to a persistent antimicrobial effect, meaning it continues to exert activity and suppress microbial regrowth for a prolonged duration after application. kaya.inhpra.iehibiclens.comasm.orgnih.gov3mindia.in This persistent activity is a key advantage in maintaining reduced microbial populations on the skin over time. The duration of this persistent effect can vary depending on the formulation and application site, with reported durations ranging up to 12, 24, or even 48 hours on the skin. chlorhexidinefacts.comdroracle.aikaya.insmilesonic.com

Binding to Epidermal Cell Layers and Tissue Proteins

Chloraprep is a widely used antiseptic solution containing a combination of Chlorhexidine Gluconate (CHG) and Isopropyl Alcohol (IPA). This combination leverages the distinct antimicrobial mechanisms of both components to achieve rapid and sustained reduction of microbial populations on the skin. The following sections detail the chemical biology and mechanistic underpinnings of these active ingredients.

Sustained Antimicrobial Release Kinetics

Chlorhexidine gluconate (CHG) is a cationic biguanide (B1667054) that exhibits a notable affinity for binding to the negatively charged components of the skin's stratum corneum, including the superficial cell layers of the epidermis. medicines.org.ukresearchgate.net This binding property is crucial for its persistent or residual antimicrobial activity, preventing the regrowth of microorganisms over time. medicines.org.uk Unlike some other antiseptics, CHG is not neutralized by the presence of organic matter, such as blood or serum proteins, which contributes to its sustained efficacy in clinical settings. medicines.org.ukrsc.org Studies have demonstrated that CHG can persist on the skin, providing a long-lasting antiseptic effect. rsc.org The sustained release of CHG from formulations, such as hydrogel-based dressings, has been shown to progressively increase the concentration of CHG on the skin over several days, maintaining a powerful antimicrobial response for up to a week. frontiersin.orgfrontiersin.org This controlled release mechanism ensures that a sufficient concentration of the drug is available at the site of action to kill bacteria over an extended period. rsc.org

Isopropyl Alcohol (IPA): Mechanistic Underpinnings

Isopropyl alcohol (IPA), also known as isopropanol (B130326) or 2-propanol, is a colorless, flammable liquid widely used for its antiseptic properties. patsnap.comwikipedia.org Its antimicrobial action is primarily attributed to its interaction with microbial cellular components, leading to rapid inactivation. patsnap.compatsnap.com

Protein Denaturation as a Primary Mechanism of Action

A key mechanism by which isopropyl alcohol exerts its antimicrobial effect is through the denaturation of proteins. patsnap.compatsnap.comcdc.govmffchem.com Proteins are vital for the structural integrity and metabolic functions of microbial cells. patsnap.com Isopropyl alcohol disrupts the three-dimensional structure of proteins by breaking hydrogen bonds and hydrophobic interactions, causing them to unfold and lose their functional capacity. patsnap.commffchem.comlibretexts.org This process is supported by the observation that the presence of water enhances the denaturation of proteins by alcohol; absolute alcohol is less bactericidal than mixtures with water because water is necessary for coagulation to occur. cdc.govcontecinc.com Denaturation of essential enzymes disrupts cellular metabolism and inhibits processes such as cell wall synthesis and DNA replication, ultimately leading to cell death. patsnap.com

Membrane Disruption Processes

In addition to protein denaturation, isopropyl alcohol also disrupts the cell membranes of microorganisms. patsnap.compatsnap.commffchem.comcontecinc.com It interacts with the lipid components of the cell membrane, causing them to dissolve. patsnap.compatsnap.com This disruption compromises the integrity of the membrane, leading to leakage of intracellular contents and ultimately resulting in cell lysis. patsnap.compatsnap.com The ability of IPA to dissolve lipids contributes significantly to its efficacy against microorganisms with lipid-containing cell walls or enveloped viruses. patsnap.comcleanroomsuppliesltd.com

Influence of Concentration on Antimicrobial Efficacy (e.g., 60-90% v/v)

The antimicrobial efficacy of isopropyl alcohol is highly dependent on its concentration in water. patsnap.compatsnap.commffchem.comcontecinc.com The optimal bactericidal concentration is generally considered to be between 60% and 90% solutions in water (volume/volume). cdc.govcontecinc.comcleanroomsuppliesltd.comijic.info Concentrations below 50% demonstrate a sharp drop in cidal activity. cdc.govcontecinc.com While higher concentrations (above 90%) might seem intuitively more effective, they are often less potent for disinfection. cleanroomsuppliesltd.comijic.info This is because pure alcohol can dehydrate the cells too quickly, interfering with the protein denaturation process which requires the presence of water. contecinc.comijic.info A concentration of around 70% is typically chosen for many antiseptic formulations as it provides a balance between effective protein denaturation and sufficient water content. contecinc.comcleanroomsuppliesltd.com

Spectrum of In Vitro Antimicrobial Activity

Isopropyl alcohol exhibits rapid, broad-spectrum antimicrobial activity against a variety of microorganisms. patsnap.comcleanroomsuppliesltd.comnih.gov

Bacterial Efficacy (including Mycobacteria)

Isopropyl alcohol is rapidly bactericidal against vegetative forms of bacteria. cdc.gov It is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. patsnap.comijic.info Importantly, isopropyl alcohol is also tuberculocidal, demonstrating efficacy against Mycobacterium tuberculosis. cdc.govijic.infonih.gov However, it is not effective against bacterial spores. cdc.govcleanroomsuppliesltd.comnih.gov The bactericidal activity of isopropyl alcohol is generally considered slightly more efficacious against bacteria compared to ethyl alcohol. ijic.infonih.gov

Fungal and Lipid-Enveloped Viral Efficacy

Chlorhexidine Gluconate exhibits activity against fungi and certain lipid-enveloped viruses. wikipedia.orgmdpi.com Studies have shown CHG to be effective against yeasts and dermatophytes. mdpi.com At lower concentrations, CHG's binding to the negatively charged microbial cell wall results in a bacteriostatic effect, while higher concentrations lead to membrane disruption and cell death. wikipedia.org

Isopropyl Alcohol, typically used in concentrations of 60-80%, demonstrates efficacy against fungi and a range of lipid-enveloped viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), influenza virus, respiratory syncytial virus (RSV), vaccinia virus, hepatitis B virus (HBV), and hepatitis C virus (HCV). chlorhexidinefacts.comijic.infocdc.gov Alcohol's mechanism involves the denaturation of proteins essential for microbial survival and function. chlorhexidinefacts.comijic.info

The combination of CHG and IPA in formulations like this compound provides a broad spectrum of activity that includes efficacy against fungi and lipid-enveloped viruses. pdihc.combergamot.com.my

Limitations Against Non-Lipid Viruses and Spores

Despite their broad-spectrum activity, both Chlorhexidine Gluconate and Isopropyl Alcohol have limitations against certain types of microorganisms. Chlorhexidine is ineffective against bacterial spores. wikipedia.orghpra.ie While it inhibits some viruses, its effectiveness against herpes viruses has not been unequivocally established in all contexts, and it is ineffective against non-enveloped viruses such as polioviruses and adenoviruses. wikipedia.org

Isopropyl Alcohol also shows virtually no activity against spores and sporozoan oocysts. chlorhexidinefacts.com It has poor activity against some non-enveloped viruses. chlorhexidinefacts.com While effective against lipid-enveloped viruses, IPA is less reliable against non-lipid containing viruses like rotavirus and adenovirus compared to ethanol. ijic.infocdc.gov The activity against spores is a general limitation for alcohols, making them unsuitable for sterilization. chlorhexidinefacts.comcdc.gov

Therefore, while the this compound combination is effective against a wide range of pathogens, it does not provide complete inactivation of bacterial spores or all types of non-lipid enveloped viruses. ijic.infocdc.govhpra.ie

Synergistic and Complementary Antimicrobial Mechanisms of this compound (CHG/IPA Combination)

The combination of Chlorhexidine Gluconate and Isopropyl Alcohol in this compound leverages the distinct properties of each agent to achieve enhanced antimicrobial efficacy compared to using either component alone. chlorhexidinefacts.comresearchgate.net This synergistic effect is a key advantage of such formulations. chlorhexidinefacts.com

Immediate Microbial Kill by IPA and Sustained Activity by CHG

Isopropyl Alcohol is known for its rapid onset of action, achieving a fast kill of microorganisms by denaturing proteins. bd.comchlorhexidinefacts.combergamot.com.my This provides an immediate reduction in the microbial load on the skin surface. hpra.ie

Chlorhexidine Gluconate, on the other hand, is characterized by its persistent or residual antimicrobial activity. chlorhexidinefacts.combergamot.com.myhpra.ie CHG binds strongly to the stratum corneum of the skin, disrupting cell membranes and precipitating cell contents. bd.combergamot.com.my This binding allows CHG to remain active on the skin for an extended period, preventing the regrowth of microorganisms. pdihc.combergamot.com.myhpra.ie

The combination in this compound thus offers both the rapid microbial elimination provided by IPA and the sustained, long-lasting protection offered by CHG. bd.combd.comhpra.ie This dual action is crucial for effective skin antisepsis, particularly in procedures where maintaining a low microbial count over time is important. researchgate.net

Enhanced Broad-Spectrum Action of the Combination

The combination of CHG and IPA results in an enhanced broad-spectrum antimicrobial action that covers a wider range of microorganisms than either agent individually. pdihc.combergamot.com.my While IPA is effective against many bacteria, fungi, and lipid-enveloped viruses, and CHG has activity against bacteria, yeasts, and some enveloped viruses, their combined use provides a more robust and comprehensive attack on microbial populations. chlorhexidinefacts.comwikipedia.orgmdpi.comijic.info

Studies have demonstrated that the CHG/IPA combination is effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and viruses. pdihc.combergamot.com.my This enhanced spectrum is attributed to the different but complementary mechanisms by which CHG and IPA disrupt microbial cell structures and processes. bd.combd.comymaws.com The combination has been shown to achieve significant log reductions in bacterial counts rapidly and maintain this reduction over time. pdihc.com

The synergistic effect means that the combined activity is greater than the sum of the individual activities of CHG and IPA, leading to more effective and reliable microbial inactivation for skin antisepsis. chlorhexidinefacts.comresearchgate.net

Microbial Resistance and Adaptive Responses to Chloraprep Components

Molecular Mechanisms of Chlorhexidine (B1668724) Resistance

Bacteria employ several molecular strategies to resist the antimicrobial action of chlorhexidine. These mechanisms primarily involve active efflux of the compound from the cell and alterations to the cell's outer structures to prevent or reduce chlorhexidine's entry and action. frontiersin.orgnih.gov

Efflux Pump Systems

A predominant mechanism for chlorhexidine resistance is the active transport of the antiseptic out of the bacterial cell, mediated by efflux pumps. oup.com These pumps are membrane-associated proteins that recognize and expel a wide range of toxic compounds, preventing them from reaching their intracellular targets. nih.govnih.gov

Genes belonging to the quaternary ammonium compound (qac) family are significant contributors to chlorhexidine resistance, particularly in staphylococci. frontiersin.orgnih.gov These genes encode efflux proteins that actively expel cationic antiseptics like chlorhexidine from the bacterial cytoplasm. frontiersin.org

The qacA and qacB genes encode large proteins with 14 transmembrane segments that function as multidrug efflux pumps, utilizing the cell's proton motive force to export chlorhexidine. nih.gov The smr (Staphylococcal Multi-drug Resistance) gene, also known as qacC, encodes a smaller protein from the small multidrug resistance (SMR) family of transport proteins. frontiersin.orgnih.gov This protein also mediates resistance through an efflux mechanism. nih.gov

The presence of these genes has been significantly associated with reduced susceptibility to chlorhexidine. nih.govnih.gov Studies have shown that Staphylococcus aureus isolates carrying qacA/B or smr genes exhibit higher minimum inhibitory concentrations (MICs) for chlorhexidine. nih.gov For instance, isolates with either qacA/B or smr showed a chlorhexidine MIC range of 2-8 mg/L, while those harboring both genes displayed even higher resistance, with MICs up to 16 mg/L. nih.gov The prevalence of qacA/B and smr genes is notably higher in methicillin-resistant S. aureus (MRSA) compared to methicillin-susceptible S. aureus (MSSA). nih.gov

Table 1: Key Efflux Pump Genes Associated with Chlorhexidine Resistance

| Gene Family | Specific Genes | Encoded Pump/Protein Family | Organism(s) | Mechanism of Action |

| qac | qacA, qacB | Major Facilitator Superfamily (MFS) | Staphylococcus aureus | Proton motive force-dependent efflux of cationic compounds. nih.gov |

| smr | smr (qacC) | Small Multidrug Resistance (SMR) | Staphylococcus aureus | Efflux-mediated antiseptic resistance. nih.gov |

| mex | mexAB-oprM | Resistance-Nodulation-Division (RND) | Pseudomonas aeruginosa | Tripartite efflux system expelling a wide range of antimicrobials. nih.gov |

| nor | NorA | Major Facilitator Superfamily (MFS) | Staphylococcus aureus | Efflux of various compounds, including biocides and fluoroquinolones. nih.govnih.gov |

In Gram-negative bacteria such as Pseudomonas aeruginosa, multidrug efflux pumps from the Resistance-Nodulation-Division (RND) family are key players in intrinsic and acquired resistance to various antimicrobial agents, including chlorhexidine. frontiersin.orgnih.gov The MexAB-OprM system is a well-characterized example of such a pump. nih.gov

This tripartite system spans the inner and outer membranes of the bacterium and functions to expel a broad spectrum of substrates, including many classes of antibiotics and biocides. nih.govresearchgate.net The overexpression of the mexAB-oprM operon is a significant factor in the multidrug resistance of P. aeruginosa. nih.gov Exposure to sub-inhibitory concentrations of chlorhexidine has been shown to induce the expression of efflux pumps like MexXY in P. aeruginosa, contributing to reduced susceptibility. nih.gov

The NorA gene in Staphylococcus aureus encodes a chromosomally-located efflux pump belonging to the Major Facilitator Superfamily (MFS). nih.govtandfonline.com While primarily known for conferring resistance to hydrophilic fluoroquinolones, the NorA pump also recognizes and transports a variety of other structurally unrelated compounds, including biocides like chlorhexidine. nih.govnih.gov

NorA is considered a predominant efflux pump responsible for the basal level of antiseptic resistance in S. aureus. nih.gov Overexpression of norA, often due to mutations in its promoter region, can lead to increased tolerance to both antibiotics and antiseptics. nih.gov Studies have demonstrated that exposure to certain substances can induce the expression of norA, leading to reduced susceptibility to chlorhexidine. asm.org The presence of the norA gene has been detected in a significant percentage of chlorhexidine-resistant MRSA isolates. tandfonline.comekb.eg

Alterations in Cell Envelope Structure

In addition to actively pumping chlorhexidine out of the cell, bacteria can also develop resistance by modifying their cell envelope. These alterations can limit the uptake of chlorhexidine or prevent it from reaching its target, the cytoplasmic membrane. frontiersin.orgoup.com

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antimicrobial agents. Modifications to the components of this membrane, such as outer membrane proteins (OMPs) and lipopolysaccharides (LPS), have been linked to chlorhexidine resistance. frontiersin.orgnih.gov

Research on Pseudomonas stutzeri has shown that strains resistant to chlorhexidine exhibit altered OMP profiles, including the expression of additional proteins, compared to their susceptible counterparts. nih.gov Furthermore, changes in the LPS, specifically the loss of fast-migrating bands, were observed in chlorhexidine-resistant strains. nih.gov These modifications in the LPS structure can reduce the negative charge of the bacterial surface, thereby decreasing its affinity for the cationic chlorhexidine molecule. frontiersin.org

Electron microscopy studies have revealed significant structural differences in the cell envelopes of chlorhexidine-sensitive and -resistant isolates. Resistant cells show fewer signs of membrane damage, such as peeling of the outer membrane, when exposed to chlorhexidine. oup.com This suggests that alterations in the outer membrane architecture form a crucial barrier that reduces the uptake of chlorhexidine to its target site on the cytoplasmic membrane. oup.com In some cases, chlorhexidine resistance in Gram-negative bacteria is associated with the upregulation of proteins involved in LPS assembly and outer membrane biogenesis. frontiersin.org

Table 2: Summary of Research Findings on Cell Envelope Alterations

| Bacterial Species | Observed Alteration | Consequence |

| Pseudomonas stutzeri | Alterations in Outer Membrane Protein (OMP) profiles and loss of fast-migrating lipopolysaccharide (LPS) bands. frontiersin.orgnih.gov | Reduced uptake of chlorhexidine, leading to higher resistance. oup.com |

| Pseudomonas aeruginosa | Upregulation of proteins involved in LPS assembly and outer membrane biogenesis. frontiersin.org | Decreased susceptibility to cationic agents like chlorhexidine. frontiersin.org |

| Proteus mirabilis | Defects in LPS inner core biosynthesis (e.g., waaC gene inactivation). frontiersin.org | Increased susceptibility to chlorhexidine and other cationic biocides. frontiersin.org |

| Staphylococcus aureus | Increased cell wall thickness in resistant strains. tandfonline.com | Limits the uptake of biocides. tandfonline.com |

Cell Wall Thickening Phenotypes

One observed adaptive response to chlorhexidine exposure in some bacteria is the thickening of the cell wall. This structural alteration is thought to serve as a physical barrier, impeding the penetration of chlorhexidine and thereby reducing its access to the primary target, the cytoplasmic membrane.

Research involving Methicillin-Resistant Staphylococcus aureus (MRSA) has provided direct evidence of this phenomenon. A study utilizing transmission electron microscopy revealed that MRSA strains with high resistance to chlorhexidine exhibited a significantly thicker cell wall compared to susceptible strains when exposed to sub-inhibitory concentrations of the antiseptic. scispace.comtandfonline.com Specifically, a resistant MRSA strain with a minimum inhibitory concentration (MIC) of 64 mg/L had a cell wall thickness of 30 nm, whereas a susceptible strain with an MIC of 2 mg/L had a cell wall thickness of 20 nm. tandfonline.com This cell wall thickening is considered a possible mechanism of chlorhexidine resistance in MRSA. scispace.comtandfonline.com While the primary action of chlorhexidine involves disrupting the cell membrane, these findings suggest that modifications to the more external cell wall structure can play a crucial role in conferring tolerance. chlorhexidinefacts.com

L-Ara4N Modification in Lipid A

A key mechanism of resistance, particularly in Gram-negative bacteria, involves the enzymatic modification of the lipid A component of lipopolysaccharide (LPS) in the outer membrane. The addition of a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to the phosphate (B84403) groups of lipid A reduces the net negative charge of the bacterial outer surface. nih.govplos.orgresearchgate.net Since the chlorhexidine molecule is cationic, this alteration in surface charge leads to electrostatic repulsion, which diminishes the binding of the antiseptic to the bacterial membrane and consequently reduces its disruptive effects. mdpi.com

This modification is primarily regulated by the two-component systems PhoPQ and PmrAB, which control the expression of the arnBCADTEF operon (also known as the pmrHFIJKLM operon) responsible for the synthesis and transfer of L-Ara4N to lipid A. researchgate.net While this mechanism is a principal driver of resistance to cationic antimicrobial peptides like colistin, studies have established a direct link between chlorhexidine exposure and the activation of these same pathways, leading to cross-resistance. mdpi.comfrontiersin.org Exposure to chlorhexidine can select for mutations in the PhoPQ system, leading to its upregulation and subsequent L-Ara4N modification of lipid A. nih.govnih.gov

Intrinsic Resistance Mechanisms (e.g., Spores, Mycobacteria)

Certain microorganisms possess inherent characteristics that render them less susceptible to the effects of chlorhexidine. This intrinsic resistance is not acquired through exposure but is a natural feature of the organism's biology. Notable examples include bacterial spores and mycobacteria. mdpi.com

The resistance of bacterial spores is attributed to their complex, multi-layered outer structure. The cortex and the inner and outer coats of the spore act as a formidable, impermeable barrier that physically prevents chlorhexidine molecules from penetrating the cell and reaching their target sites within the cytoplasmic membrane. mdpi.com

Mycobacteria, the causative agents of diseases such as tuberculosis, are characterized by a unique and complex cell wall rich in mycolic acids. This waxy, lipid-heavy outer layer creates a hydrophobic barrier that significantly restricts the entry of many antimicrobial compounds, including chlorhexidine.

Cross-Resistance Phenomena

A significant concern arising from the use of chlorhexidine is the potential for selecting for cross-resistance to clinically important antibiotics. Bacteria that adapt to survive chlorhexidine exposure can, through shared or linked mechanisms, simultaneously gain resistance to various antibiotic classes. This phenomenon complicates treatment strategies and underscores the need for judicious use of antiseptics.

Mechanisms Imparting Cross-Resistance to Antibiotics (e.g., Colistin)

The most well-documented example of chlorhexidine-induced cross-resistance is with the last-resort antibiotic colistin. diagnosticsfirst.com Studies on Klebsiella pneumoniae have shown that adaptation to chlorhexidine can lead to high-level colistin resistance. nih.govnih.gov This cross-resistance is primarily mediated by mutations in the two-component regulatory system PhoPQ. nih.govnih.gov Upregulation of the PhoPQ system triggers a cascade that results in the L-Ara4N modification of lipid A, reducing the bacterial membrane's affinity for cationic antimicrobials like colistin and chlorhexidine. mdpi.comnhmrc.gov.au

Research has demonstrated that in five out of six strains of K. pneumoniae adapted to chlorhexidine, the MIC for colistin increased from 2-4 mg/L to over 64 mg/L. nih.gov Similarly, serial exposure of Acinetobacter baumannii, Pseudomonas aeruginosa, and K. pneumoniae to chlorhexidine resulted in 8- to 32-fold increases in colistin MICs. frontiersin.org This evolutionary pathway appears to be unidirectional, as adaptation to colistin does not typically result in increased resistance to chlorhexidine. diagnosticsfirst.com

Beyond colistin, chlorhexidine exposure has been linked to decreased susceptibility to other antibiotics. In P. aeruginosa, mutants selected for chlorhexidine resistance also showed increased MICs to cefepime, ceftazidime, meropenem, ciprofloxacin, and amikacin. bohrium.com

Shared Efflux Pathways and Membrane Modifications

A primary mechanism underpinning cross-resistance between chlorhexidine and antibiotics is the overexpression of multidrug efflux pumps. mdpi.com These membrane-associated proteins function to actively transport a wide range of structurally diverse toxic compounds, including both antiseptics and antibiotics, out of the bacterial cell. nih.gov Exposure to chlorhexidine can select for mutations in the regulatory genes of these pumps, leading to their overexpression and a broad decrease in antimicrobial susceptibility. mdpi.com

Several families of efflux pumps are implicated:

Resistance-Nodulation-Division (RND) family: Pumps like AcrAB-TolC in E. coli and MexXY in P. aeruginosa are known to extrude chlorhexidine. mdpi.combohrium.com Exposure to sub-inhibitory chlorhexidine concentrations has been shown to induce the expression of the MexXY pump in P. aeruginosa. bohrium.com

Major Facilitator Superfamily (MFS): The SmvA efflux pump, regulated by SmvR, has been identified as a key factor in chlorhexidine resistance in K. pneumoniae. nih.gov

Small Multidrug Resistance (SMR) family: Genes like qac (quaternary ammonium compound) encode efflux proteins that confer low-level resistance to chlorhexidine and other cationic antiseptics. scispace.comtandfonline.com

In addition to efflux pumps, modifications in outer membrane proteins (OMPs) can decrease membrane permeability, further contributing to cross-resistance by restricting the entry of both chlorhexidine and various antibiotics. bohrium.com

Microbial Adaptation to Sub-Lethal Antiseptic Concentrations

Exposure of bacteria to sub-lethal or low-level concentrations of chlorhexidine, which may occur from antiseptic residues in the clinical environment, can drive the selection of adaptive resistance. nih.govmicrobialcell.com Instead of being eradicated, bacteria survive and develop tolerance. This adaptation can manifest as a significant and stable increase in the minimum inhibitory concentration (MIC) of chlorhexidine for the organism.

Studies have documented strong adaptive responses in several clinically relevant species following low-level chlorhexidine exposure. nih.govmicrobialcell.com Notable findings include:

An up to 500-fold MIC increase in Escherichia coli. microbialcell.com

An up to 128-fold MIC increase in Serratia marcescens. microbialcell.com

An up to 32-fold MIC increase in Pseudomonas aeruginosa. microbialcell.com

An up to 16-fold MIC increase in Klebsiella pneumoniae. microbialcell.com

The final MIC values after such adaptation can be substantial, reaching 2,048 mg/L for S. marcescens and 1,024 mg/L for P. aeruginosa. nih.govmicrobialcell.com This process of adaptation not only reduces the effectiveness of chlorhexidine itself but also fosters cross-resistance to antibiotics. frontiersin.org For instance, some isolates adapted to low levels of chlorhexidine have been found to develop new resistance to antibiotics such as tetracycline, gentamicin, and meropenem. nih.govmicrobialcell.com This highlights the risk that widespread use and residual concentrations of chlorhexidine can act as a selective pressure, promoting the emergence of multidrug-resistant pathogens. nih.gov

Data Tables

Table 1: Changes in Minimum Inhibitory Concentration (MIC) Following Adaptation to Chlorhexidine

| Bacterial Species | Fold Increase in Chlorhexidine MIC | Resulting Antibiotic Cross-Resistance | Reference(s) |

| Escherichia coli | Up to 500-fold | Tetracycline, Gentamicin, Meropenem | nih.govmicrobialcell.com |

| Serratia marcescens | Up to 128-fold | Not specified | nih.govmicrobialcell.com |

| Pseudomonas aeruginosa | Up to 32-fold | Colistin, Cefepime, Meropenem, Ciprofloxacin | bohrium.commicrobialcell.com |

| Klebsiella pneumoniae | Up to 16-fold | Colistin | nih.govmicrobialcell.com |

| Acinetobacter baumannii | 4 to 8-fold | Colistin | frontiersin.org |

Table 2: Genetic Mechanisms of Chlorhexidine Resistance and Cross-Resistance

| Gene/System | Function | Organism(s) | Consequence of Upregulation/Mutation | Reference(s) |

| phoPQ | Two-component regulatory system | K. pneumoniae, P. aeruginosa | Upregulation of arn operon, L-Ara4N modification of Lipid A, colistin resistance | frontiersin.orgnih.govnih.gov |

| arnBCADTEF | Operon for L-Ara4N synthesis | Gram-negative bacteria | Modification of Lipid A, reduced surface negative charge | researchgate.net |

| smvA/smvR | MFS efflux pump and its repressor | K. pneumoniae | Active efflux of chlorhexidine | nih.gov |

| MexXY | RND efflux pump | P. aeruginosa | Active efflux of chlorhexidine and antibiotics | bohrium.com |

| qacA/B, smr | SMR efflux pumps | S. aureus | Active efflux of chlorhexidine and cationic compounds | scispace.comtandfonline.com |

| cepA | Efflux pump | K. pneumoniae | Active efflux of chlorhexidine | academicjournals.orgacademicjournals.org |

Impact on Microbial Community Structure and Dynamics

In Vitro and Ex Vivo Microbial Shifts

Laboratory and tissue-based studies have demonstrated that exposure to chlorhexidine results in profound shifts in the composition and metabolic activity of microbial communities. researchgate.netnih.gov In various settings, from oral biofilms to river ecosystems, chlorhexidine alters the balance of microbial populations. researchgate.netnih.gov

In vitro studies on oral biofilms reveal a pattern of initial bacterial inactivation followed by rapid regrowth. researchgate.netnih.gov This process is accompanied by significant changes in the microbiota. For example, short-term exposure to chlorhexidine has been shown to decrease the relative abundance of genera such as Prevotella, Fusobacterium, and Selenomonas in hospitalized patients, while increasing the abundance of Rothia. frontiersin.org A separate study on the salivary microbiome of healthy individuals found that a seven-day use of chlorhexidine mouthwash significantly increased the abundance of Firmicutes and Proteobacteria, while reducing Bacteroidetes, Fusobacteria, and others. researchgate.net This shift was associated with more acidic conditions in the oral cavity. researchgate.net

Similarly, community-level assessments of river biofilms exposed to chlorhexidine showed significant changes. At concentrations of 100 μg/L, there were notable shifts in bacterial biomass and community structure. nih.govresearchgate.net At lower concentrations (10 μg/L), a significant reduction in the abundance of Betaproteobacteria and Gammaproteobacteria was observed. nih.govresearchgate.net

Ex vivo studies corroborate these findings. An investigation using extracted human teeth to model root canal irrigation found that the final irrigant used significantly influenced bacterial adherence. nih.gov The use of 2% chlorhexidine as a final rinse reduced the adherence of Enterococcus faecalis, demonstrating its ability to alter the microbial landscape on dental hard tissues. nih.gov

Table 1: Observed Microbial Shifts Following Chlorhexidine Exposure in In Vitro and Ex Vivo Studies

| Study Type | Microbial Environment | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro | Oral Microbiome (Hospitalized Patients) | Decreased relative abundance of Prevotella, Fusobacterium, Selenomonas. Increased abundance of Rothia. | frontiersin.org |

| In Vitro | Salivary Microbiome (Healthy Individuals) | Increased abundance of Firmicutes and Proteobacteria. Reduced abundance of Bacteroidetes and Fusobacteria. | researchgate.net |

| In Vitro | Oral Biofilms | Pattern of initial inactivation followed by rapid regrowth with altered microbiota composition. | researchgate.netnih.gov |

| In Vitro | River Biofilms | Significant reduction in Betaproteobacteria and Gammaproteobacteria abundance. | nih.govresearchgate.net |

| Ex Vivo | Root Canal (Dentin) | Reduced adherence of Enterococcus faecalis. | nih.gov |

Bacterial Aggregation and Biofilm Formation in Response to Antiseptic Stress

Antiseptic stress from agents like chlorhexidine can trigger adaptive responses in bacteria, including enhanced aggregation and biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which offers protection against antimicrobials. frontiersin.orgmdpi.com

While higher concentrations of chlorhexidine can inhibit biofilm formation, its effect on established biofilms is more complex. frontiersin.orgresearchgate.net Studies using atomic force microscopy on Escherichia coli biofilms revealed that exposure to medically relevant concentrations of chlorhexidine (e.g., 1%) caused the individual bacterial cells within the biofilm to become more than twice as stiff. researchgate.net This increased cellular rigidity and adhesion within the biofilm could have significant implications for removal techniques. researchgate.net In multispecies oral biofilms, while chlorhexidine treatment can reduce cell density, it often leaves behind residual cell aggregates. frontiersin.org

Table 2: Bacterial Responses to Chlorhexidine-Induced Antiseptic Stress

| Organism/Community | Adaptive Response | Mechanism/Observation | Reference(s) |

|---|---|---|---|

| Pseudomonas aeruginosa | Enhanced cell aggregation and dense biofilm formation. | Overexpression of the psl exopolysaccharide gene. | nih.govnih.gov |

| Escherichia coli | Increased stiffness and adhesion of single cells within a biofilm. | Changes in cellular elasticity and adhesion energy upon exposure to 1% chlorhexidine. | researchgate.net |

| Multispecies Oral Biofilm | Inhibition of formation; persistence of cell aggregates post-treatment. | Reduction in cell density, but remaining clusters of undamaged cells. | frontiersin.org |

Transient Nature of Microbiome Alterations

Despite the significant immediate impact of chlorhexidine on microbial communities, these alterations are often transient, with the microbiome demonstrating resilience and a capacity to recover over time. biorxiv.org

Studies on the human skin microbiome have shown that while pre-surgical application of chlorhexidine gluconate causes major shifts in the microbial community, these changes are temporary. biorxiv.org In the majority of individuals, the skin microbial community structure recovers to near-baseline levels by the post-surgical follow-up visit. biorxiv.org A pilot study tracking the skin microbiome over 72 hours after a single chlorhexidine application confirmed this resilience, finding that the microbiome returned to normal within 24 hours. nih.gov

Similar patterns are observed in the oral cavity. Research on oral biofilms has described a repeated cycle of inactivation immediately following chlorhexidine exposure, followed by rapid regrowth. nih.gov This suggests that the antiseptic has a temporal effect and may not be sufficient to keep microbial numbers under long-term control. nih.gov A study examining the effects of a four-week chlorhexidine mouthwash regimen found that while microbial diversity in saliva dropped significantly during treatment, it fully recovered four weeks after discontinuation. nih.gov However, the study also noted that the microbial community in dental plaque was not able to recover to its initial diversity within the same timeframe, suggesting that recovery can be site-specific. nih.gov

Table 3: Recovery of Microbial Communities After Chlorhexidine Discontinuation

| Microbial Environment | Duration of Exposure | Observation Time Post-Exposure | Recovery Outcome | Reference(s) |

|---|---|---|---|---|

| Skin Microbiome | Single Application | Post-surgical follow-up | Community structure recovered to near baseline. | biorxiv.org |

| Skin Microbiome | Single Application | 24, 48, 72 hours | Microbiome returned to normal after 24 hours. | nih.gov |

| Oral Microbiome (Saliva) | 4 weeks | 4 weeks | Alpha-diversity fully recovered to baseline. | nih.gov |

| Oral Microbiome (Plaque) | 4 weeks | 4 weeks | Alpha-diversity increased but did not reach baseline. | nih.gov |

| Oral Biofilms | Short, daily exposures | N/A (observed pattern) | Repeated pattern of inactivation and rapid regrowth. | nih.gov |

Formulation Science and Chemical Stability Engineering of Chloraprep

Compositional Analysis and Excipient Roles

The core of the Chloraprep formulation lies in the synergistic combination of two potent antimicrobial agents: chlorhexidine (B1668724) gluconate (CHG) and isopropyl alcohol (IPA). The specific ratios and the inclusion of various excipients are critical for optimizing the solution's properties, including its antimicrobial activity, application characteristics, and stability.

Chlorhexidine Gluconate (CHG) and Isopropyl Alcohol (IPA) Ratios and Their Interplay

This compound typically contains a formulation of 2% w/v chlorhexidine gluconate and 70% v/v isopropyl alcohol. nih.govmedicines.org.ukbd.commedicines.org.ukdrugs.com This specific ratio is designed to leverage the distinct antimicrobial mechanisms of both compounds. IPA provides a rapid initial kill of microorganisms by denaturing cell proteins. bd.com CHG, a cationic bisbiguanide, offers persistent antimicrobial activity by disrupting the bacterial cell membrane and precipitating cell contents. bd.comipp.pt CHG also exhibits a strong affinity for binding to the skin, which contributes to its prolonged residual effects and activity even in the presence of organic matter like blood. bd.comgoogle.com The combination of rapid-acting IPA and persistently active CHG results in a broad spectrum of antimicrobial efficacy. bd.comgoogle.com

Functional Roles of Excipients (e.g., Water, Glycerol (B35011), Eucalyptus Oil)

While the search results primarily highlight purified water as an inactive ingredient in some this compound formulations, the general roles of common pharmaceutical excipients like water, glycerol, and potentially others (though not specifically confirmed for all this compound variants in the provided results) are well-established in formulation science. medicines.org.ukmedicines.org.uk

Water: Purified water serves as a primary solvent in the this compound formulation. medicines.org.ukmedicines.org.uk It is essential for dissolving the chlorhexidine gluconate and facilitating the interaction of the active ingredients. The presence of water is also relevant to the stability of chlorhexidine, as discussed in Section 4.2.1.

Glycerol: While not explicitly listed for this compound in the provided search results, glycerol is a common excipient in topical formulations. Its typical roles include acting as a humectant, solvent, and viscosity-increasing agent. In antiseptic solutions, it could potentially help to improve skin feel and prevent excessive dryness caused by the alcohol.

Eucalyptus Oil: Eucalyptus oil is sometimes used in topical preparations for its fragrance or potential soothing properties. However, its presence and specific role in this compound are not mentioned in the provided search results.

It is important to note that the specific excipients and their concentrations can vary between different product formulations and manufacturers, impacting properties like viscosity, application characteristics, and stability. google.com

Stability Profiles and Degradation Pathways

Ensuring the chemical stability of this compound is crucial for maintaining its potency and preventing the formation of potentially harmful degradation products throughout its shelf life.

Chemical Stability of Chlorhexidine under Varying Conditions (e.g., pH, Temperature)

Chlorhexidine and its salts, including chlorhexidine gluconate, are generally stable in powdered form at normal storage temperatures. phexcom.com However, in aqueous solutions, the stability of chlorhexidine is influenced significantly by factors such as pH and temperature. phexcom.combath.ac.ukghsupplychain.orghealthynewbornnetwork.org

Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. phexcom.comhealthynewbornnetwork.org At pH values above 7, the chlorhexidine base may precipitate from the solution. phexcom.comhealthynewbornnetwork.org Under more acidic conditions (below pH 5), there can be a gradual deterioration of activity due to reduced stability. healthynewbornnetwork.org Studies on dilute aqueous solutions of chlorhexidine gluconate have shown a pH of maximum stability around pH 5 at elevated temperatures (e.g., 90°C), with increased degradation rates observed under both acidic and alkaline conditions. bath.ac.uk

Temperature is another critical factor affecting chlorhexidine stability. Heating chlorhexidine and its salts to temperatures around 150°C can cause decomposition. phexcom.com In aqueous solutions, the rate of hydrolysis increases markedly above 100°C. phexcom.com Accelerated stability studies often involve storing formulations at elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to predict long-term stability at room temperature. rdd.edu.iqmdpi.com For example, one study showed that the estimated degradation of a chlorhexidine digluconate solution at 365 days was significantly higher at 30°C (25.9%) compared to 5°C (3.1%) and 25°C (17.4%). mdpi.com

Identification of Degradation Products

The degradation of chlorhexidine can lead to the formation of various byproducts. Identifying and controlling the levels of these degradation products is a key aspect of the chemical stability engineering of this compound.

One of the primary and most significant degradation products of chlorhexidine is para-chloroaniline (PCA). ipp.ptghsupplychain.orghealthynewbornnetwork.orgrdd.edu.iqresearchgate.netnih.govscirp.org PCA is formed through the hydrolysis of chlorhexidine, and its formation can be influenced by factors such as temperature and pH. phexcom.comghsupplychain.orghealthynewbornnetwork.org The rate of PCA formation is known to increase with time and temperature. ghsupplychain.org While PCA formation is considered insignificant at room temperature, it increases at high temperatures, especially under alkaline pH conditions. healthynewbornnetwork.org However, some studies suggest that chlorhexidine degradation into PCA might be more significant in acidic media compared to alkaline media. nih.gov

The formation of PCA from chlorhexidine is a subject of ongoing research, with different proposed degradation pathways. ipp.pt It is understood that PCA can be formed directly from chlorhexidine under acidic conditions, and indirectly under alkaline conditions. ghsupplychain.org Some research suggests that PCA may not be formed directly as a byproduct of CHG oxidation but rather through the degradation of an intermediate compound, para-chlorophenyl isocyanate. scirp.org

Biguanide-Related Degradation Products (e.g., PBG-AU)

Chlorhexidine is a bisbiguanide, and its degradation can also involve the breakdown of the biguanide (B1667054) functional groups, leading to the formation of biguanide-related degradation products. One such product mentioned in computational studies is PBG-AU. nih.govipp.pt The degradation pathways can involve the cleavage of the biguanide chain, potentially forming guanide or urea (B33335) derivatives. basicmedicalkey.com These reactions can be influenced by factors such as pH, temperature, and the presence of other formulation components. Computational chemistry approaches, such as Density Functional Theory (DFT), have been employed to investigate the feasibility of different degradation pathways and the stability of potential intermediates and products, including biguanide-related species like PBG-AU. nih.govipp.pt

Elucidation of Degradation Mechanisms

The degradation of chlorhexidine is a complex process that can proceed through multiple mechanisms, primarily hydrolysis and oxidation. Understanding these mechanisms is vital for predicting stability and developing strategies to mitigate degradation.

Hydrolysis Pathways

Hydrolysis is considered a primary degradation pathway for chlorhexidine, particularly in aqueous solutions. basicmedicalkey.comresearchgate.net This process involves the reaction of chlorhexidine with water, leading to the cleavage of chemical bonds and the formation of degradation products. The rate and specific products of hydrolysis are highly dependent on pH. Under acidic conditions, the direct formation of p-chloroaniline (PCA) from chlorhexidine is reported as a major pathway. researchgate.net In alkaline conditions, the indirect formation of PCA via intermediates like p-chlorophenylurea is considered the main pathway. researchgate.net Hydrolysis can also lead to the formation of other products by breaking down the biguanide structure. The pH of the formulation significantly impacts the rate of 4-chloroaniline (B138754) formation, with optimal stability typically observed within a pH range of 5.5 to 7.0 for the active substance. ghsupplychain.org

Oxidation Reactions

Oxidation reactions can also contribute to the degradation of chlorhexidine. These reactions involve the loss of electrons or an increase in oxidation state of the chlorhexidine molecule. Electrochemical studies have indicated that the mechanism of electrochemical oxidation of chlorhexidine is pH-dependent and may involve a single-electron transfer, potentially forming radical cations. scielo.br While specific oxidative degradation products in this compound formulations might depend on the presence of oxidizing agents or conditions, oxidation can lead to structural modifications of the chlorhexidine molecule. Photolytic reactions, for instance, have been shown to yield dechlorinated degradation products, which are distinct from those formed by thermal and acidic stress. basicmedicalkey.com

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in elucidating the degradation mechanisms of chlorhexidine. nih.govipp.ptresearchgate.net DFT calculations can be used to study the energetics and transition states of proposed degradation pathways, providing insights into their feasibility and identifying potential intermediates. nih.govipp.ptresearchgate.net By analyzing the electronic structure and free energy values of reactants, products, and intermediates in different protonation states, computational studies can help to understand why certain degradation pathways are more likely than others. nih.govipp.pt These approaches have been used to investigate pathways leading to the formation of p-chloroaniline and other sub-products like PBG-AU, helping to build a more comprehensive picture of chlorhexidine degradation at the molecular level. nih.govipp.pt

Advanced Analytical Methodologies for Formulation Characterization and Impurity Profiling

Comprehensive characterization of this compound formulations and profiling of impurities require advanced analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of chlorhexidine and its degradation products in pharmaceutical formulations. basicmedicalkey.comresearchgate.netrdd.edu.iqekb.egresearchgate.netlcms.cz HPLC methods, often coupled with UV detection or mass spectrometry (LC-MS), allow for the separation, identification, and quantification of chlorhexidine and various impurities, including PCA and other degradation products. basicmedicalkey.comresearchgate.netresearchgate.netekb.egresearchgate.net

HPLC methods for chlorhexidine analysis typically involve reversed-phase columns and specific mobile phases tailored to achieve adequate separation of the active compound from its related substances. researchgate.netekb.egresearchgate.netlcms.cz Gradient elution is frequently employed to improve the separation efficiency for a complex mixture of potential impurities. ekb.eg Validation of these methods according to regulatory guidelines, such as those from the ICH, is essential to ensure their accuracy, precision, linearity, and specificity for monitoring impurities. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing unknown degradation products. By providing molecular weight and fragmentation information, LC-MS can help in the structural elucidation of impurities present at low concentrations. researchgate.net

Gas Chromatography (GC) methods, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile degradation products like p-chloroaniline in its free base form. basicmedicalkey.com However, care must be taken during sample preparation and injection in GC to avoid the artificial formation of PCA through thermal degradation of chlorhexidine at high temperatures. basicmedicalkey.com

Other analytical techniques mentioned for chlorhexidine analysis include spectrophotometry, capillary electrophoresis, and voltammetry. basicmedicalkey.comresearchgate.net Spectrophotometric methods, while sometimes used for quantification, may lack the specificity required for complex formulations with multiple potential interfering substances. researchgate.net Ion-selective electrode potentiometry has also been explored as a real-time, sensitive, and selective method for chlorhexidine determination in the presence of PCA. bohrium.com

Stability studies utilizing these analytical methods are crucial for determining the shelf life of this compound formulations under various storage conditions. rdd.edu.iqgeneesmiddeleninformatiebank.nlphysiciansweekly.com By monitoring the levels of chlorhexidine and its degradation products over time, manufacturers can establish appropriate storage conditions and expiration dates. rdd.edu.iqgeneesmiddeleninformatiebank.nlfda.gov

Spectrophotometric Techniques

Spectrophotometric methods offer relatively simple, rapid, and cost-effective approaches for the quantitative determination of chlorhexidine gluconate in various formulations. researchgate.netcuni.cz These techniques rely on the absorption of ultraviolet (UV) or visible light by the analyte.

Derivative Spectrophotometry (D1, D2)

Derivative spectrophotometry enhances the resolution of overlapping spectra and can be used to determine components in a mixture without prior separation. researchgate.netum.edu.my The first derivative (D1) and second derivative (D2) of the absorbance spectrum are commonly used. For chlorhexidine gluconate, derivative spectrophotometry has been applied for its determination in the presence of its degradation product, p-chloroaniline (PCA). For instance, chlorhexidine gluconate can be determined by the first derivative spectrophotometric method at 272 nm, while PCA can be determined by the second derivative method at 248.6 nm. researchgate.netresearchgate.net This technique can eliminate interference from other ingredients in complex matrices. um.edu.my

Q-Absorbance Ratio Spectrophotometry

Q-Absorbance Ratio Spectrophotometry, also known as the Vierordt's method or the simultaneous equation method, can be used for the simultaneous determination of two components in a mixture by measuring absorbance at two selected wavelengths. researchgate.netajchem-a.com This method requires the absorptivities of both components to be known at the chosen wavelengths. It has been applied for the simultaneous determination of chlorhexidine and other compounds like triclosan (B1682465) in pharmaceutical products. ajchem-a.comresearchgate.net The method involves applying measurements at the isoabsorptive point and the λ-max of each component. ajchem-a.comresearchgate.net

Dual Wavelength Spectrophotometry

Dual Wavelength Spectrophotometry involves measuring the absorbance difference between two wavelengths for a mixture. researchgate.netresearchgate.net The wavelengths are selected such that the interfering component has the same absorbance at both wavelengths, while the analyte exhibits a significant difference in absorbance. This technique allows for the determination of one component in the presence of an interfering substance without separation. For chlorhexidine gluconate and PCA, wavelengths such as 233 nm and 253 nm for chlorhexidine gluconate and 253.8 nm and 262 nm for PCA have been selected for their determination using this method. researchgate.netresearchgate.net

Ratio Subtraction and Extended Ratio Subtraction Spectrophotometry